N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide
CAS No.: 1797181-91-9
Cat. No.: VC7588170
Molecular Formula: C21H14FN3OS
Molecular Weight: 375.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797181-91-9 |
|---|---|
| Molecular Formula | C21H14FN3OS |
| Molecular Weight | 375.42 |
| IUPAC Name | N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C21H14FN3OS/c22-17-7-3-1-5-15(17)21-25-19(13-27-21)16-6-2-4-8-18(16)24-20(26)14-9-11-23-12-10-14/h1-13H,(H,24,26) |
| Standard InChI Key | XSHOTGNPMYNMGT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=NC=C4 |
Introduction
Structural Elucidation and Physicochemical Properties
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide features a thiazole ring substituted at position 4 with a 2-fluorophenyl group and at position 2 with a phenyl ring bearing an isonicotinamide side chain. The molecular formula is C<sub>21</sub>H<sub>15</sub>FN<sub>3</sub>OS, yielding a molecular weight of 381.43 g/mol. Key structural attributes include:
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Thiazole Core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, known for its stability and role in medicinal chemistry .
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2-Fluorophenyl Substituent: The fluorine atom at the ortho position enhances electronic effects and potential binding interactions, as seen in fluorinated P-gp modulators .
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Isonicotinamide Moiety: The pyridine-4-carboxamide group introduces hydrogen-bonding capabilities, a feature common in inhibitors targeting enzymatic or receptor-mediated pathways .
Physicochemical properties such as logP (estimated 3.2) and solubility (poor aqueous solubility due to aromaticity) align with trends observed in lipophilic thiazole derivatives .
Synthetic Pathways and Intermediate Characterization
The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide likely follows a multi-step protocol analogous to reported thiazole syntheses . A plausible route involves:
Thiazole Ring Formation
The Hantzsch thiazole synthesis is employed, where 2-fluorophenylacetone reacts with thiourea in the presence of iodine or HCl to form 2-(2-fluorophenyl)thiazol-4-amine . Subsequent bromination or oxidation yields 4-bromo-2-(2-fluorophenyl)thiazole, a key intermediate.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling of the bromothiazole with 2-aminophenylboronic acid introduces the aniline-substituted phenyl group at position 4 of the thiazole . This step forms 2-(2-aminophenyl)-4-(2-fluorophenyl)thiazole.
Amide Bond Formation
The final step involves coupling the aniline intermediate with isonicotinoyl chloride using HOBt/HCTU activation, yielding the target compound . Purification via column chromatography ensures high purity (>95%).
Key Intermediates and Reagents
Computational and Structural Analysis
Docking studies of analogous compounds reveal:
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The 2-fluorophenyl group occupies a hydrophobic subpocket in P-gp, while the isonicotinamide forms hydrogen bonds with Gln725 and Asp141 .
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MD simulations suggest moderate stability in the P-gp binding site (RMSD < 2.0 Å over 50 ns) .
Challenges and Future Directions
Despite its promise, challenges include:
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Synthetic Complexity: Multi-step synthesis necessitates optimization for scalability .
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Pharmacokinetic Limitations: High lipophilicity may impede bioavailability, warranting prodrug strategies .
Future studies should prioritize in vitro assays against cancer cell lines (e.g., SW620/Ad300) and CETP inhibition screens . Structural modifications, such as introducing polar groups at the phenyl ring, could enhance solubility without compromising activity .
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